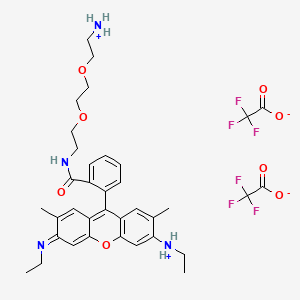

Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate)

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is C32H40N4O4.2CF3CO2H . The 1H NMR of this compound has been determined .Chemical Reactions Analysis

Rhodamine 6G is often used as a tracer dye within water to determine the rate and direction of flow and transport . It fluoresces and can thus be detected easily and inexpensively with instruments called fluorometers .Physical And Chemical Properties Analysis

Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is a solid at room temperature . It has a molecular weight of 772.73 g/mol . The compound has an excitation of 528nm and emission of 553nm .Wissenschaftliche Forschungsanwendungen

Photophysical Properties Modification

- Rhodamine 6G derivatives are used in the preparation of certain platinum(II) complexes, which exhibit acid/base-switchable photophysical properties. The rhodamine moiety in these complexes can undergo reversible transformations in the presence of an acid/base, significantly altering their photophysical characteristics. This transformation impacts absorption and fluorescence properties, making these derivatives valuable in designing transition metal complexes with external stimuli-activatable features (Majumdar, Cui, Xu, & Zhao, 2015).

Structural and Fluorescence Analysis

- Structural analysis and fluorescence properties of rhodamine 6G derivatives have been a subject of research. Two specific derivatives, a propargylamine derivative and a γ-aminobutyric acid (GABA) derivative, have been compared with similar structures from the Cambridge Structural Database. These studies involve analyzing the stabilization interactions and conducting single-crystal in-situ reaction studies using fluorescence methods (Di Paolo, Bossi, Baggio, & Suarez, 2016).

Reactivity with CO2 and Other Elements

- The reactivity of rhodium(I) silylamide complexes, which include rhodamine 6G derivatives, has been studied. These complexes have shown interesting reactions with elements like CO2 and silver(I) salts, indicating potential applications in chemical processes involving nitrene-group and nitrogen-atom sources (Whited, Kosanovich, & Janzen, 2014).

Anticancer Activity and Fluorescence Properties

- Rhodamine B amide derivatives, related to rhodamine 6G, have been designed to exhibit both fluorescence properties and anticancer activity. These derivatives display potential for use in biological labeling and may have significant implications in the development of theranostic agents (Battula, Bommi, Bobde, Patel, Ghosh, & Jayanty, 2021).

Rate of Ring Opening Studies

- The rate of conversion from lactam to amide forms in rhodamine lactam derivatives is an area of research. Understanding the rate of ring opening in these derivatives is crucial for the development of effective molecular probes based on rhodamine (Maher, Yehl, Haque, Faint, Shimizu, Stephenson, Stephenson, & Stephenson, 2014).

Wirkmechanismus

Target of Action

Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is primarily used as a fluorescent labeling agent in proteomics research . Its primary targets are the proteins that are being studied in the research. The role of this compound is to attach to these proteins and emit fluorescence, which allows researchers to track and study the proteins under investigation .

Mode of Action

This compound interacts with its targets (proteins) through a process known as fluorescent labeling. It binds to the proteins and, when excited by a specific wavelength of light (528 nm), it emits light at a different wavelength (553 nm) . This change in light emission allows the labeled proteins to be detected and studied .

Pharmacokinetics

It’s important to note that this compound should be stored at room temperature under desiccating conditions, and solutions should be prepared and used on the same day whenever possible .

Result of Action

The result of the action of Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is the successful labeling of proteins for study in proteomics research. The fluorescence emitted by the compound allows for the visualization and tracking of proteins, enabling researchers to gain insights into protein function, interactions, and more .

Action Environment

The action of Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) can be influenced by environmental factors such as light and temperature. For optimal fluorescence, the compound should be excited with light at a wavelength of 528 nm . Additionally, the compound should be stored at room temperature and protected from moisture .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) plays a crucial role in biochemical reactions as a fluorescent labeling agent. It interacts with a variety of enzymes, proteins, and other biomolecules, enabling researchers to track and study these interactions in real-time. For instance, this compound can bind to specific amino acid residues in proteins, allowing for the visualization of protein localization and dynamics within cells . The nature of these interactions is primarily based on the compound’s ability to form covalent bonds with target biomolecules, resulting in stable and highly fluorescent conjugates.

Cellular Effects

Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s fluorescent properties enable the monitoring of intracellular calcium levels, which are critical for cell signaling . Additionally, it can be used to study the effects of different treatments on gene expression by labeling specific nucleic acids or proteins involved in transcription and translation processes.

Molecular Mechanism

The molecular mechanism of action of Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) involves its ability to bind to biomolecules and emit fluorescence upon excitation. This binding interaction is often facilitated by the formation of covalent bonds between the compound and specific functional groups on the target biomolecules . The compound can also act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) can change over time due to factors such as stability and degradation. The compound is generally stable when stored under desiccating conditions at room temperature, but its fluorescence intensity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of altering gene expression and metabolic activity. These effects are often monitored using time-lapse imaging techniques to capture dynamic changes in fluorescence.

Dosage Effects in Animal Models

The effects of Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) vary with different dosages in animal models. At low doses, the compound is typically well-tolerated and can be used to label and track biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular function or inducing oxidative stress. Threshold effects are often observed, where a certain dosage level is required to achieve a detectable fluorescent signal without causing harm to the organism.

Metabolic Pathways

Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transport and distribution within cells . The compound can affect metabolic flux by altering the levels of specific metabolites, particularly those involved in energy production and cellular respiration. For example, it may influence the activity of enzymes in the glycolytic pathway, leading to changes in ATP production and overall cellular energy balance.

Transport and Distribution

The transport and distribution of Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is often influenced by its chemical properties, such as solubility and charge, which determine its ability to cross cellular membranes and accumulate in target tissues.

Subcellular Localization

Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can be used to study mitochondrial dynamics and function. The compound’s localization is often visualized using advanced imaging techniques, such as confocal microscopy, to provide detailed insights into its role in cellular processes.

Eigenschaften

IUPAC Name |

[9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O4.2C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)40-29)23-9-7-8-10-24(23)32(37)36-12-14-39-16-15-38-13-11-33;2*3-2(4,5)1(6)7/h7-10,17-20,34H,5-6,11-16,33H2,1-4H3,(H,36,37);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYSXYIKNSWDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCOCCOCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42F6N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

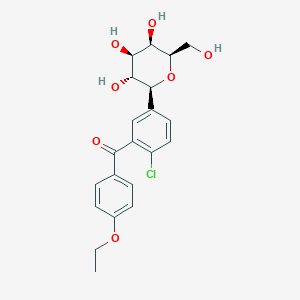

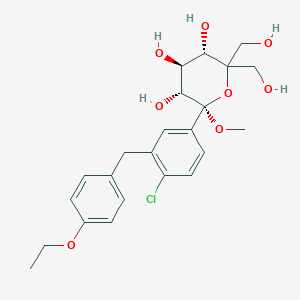

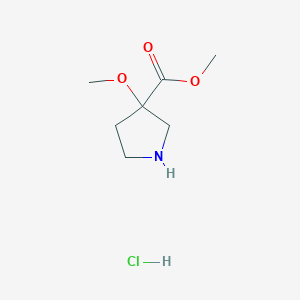

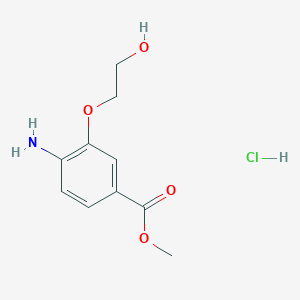

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)

![[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium](/img/no-structure.png)

![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)

![Methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B1435790.png)

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)

![1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435803.png)